4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746381
InChI: InChI=1S/C7H7BrN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
SMILES:
Molecular Formula: C7H7BrN2
Molecular Weight: 199.05 g/mol

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

CAS No.:

Cat. No.: VC15746381

Molecular Formula: C7H7BrN2

Molecular Weight: 199.05 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine -

Specification

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
IUPAC Name 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Standard InChI InChI=1S/C7H7BrN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
Standard InChI Key ZVDKSMSQVJAEKG-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)N=CN=C2Br

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) fused to a cyclopentane ring. The "6,7-dihydro" designation indicates partial saturation of the cyclopentane ring, resulting in two single bonds (C6–C7) and three double bonds within the fused system. The bromine atom occupies the 4-position of the pyrimidine ring, conferring electrophilic reactivity to the molecule .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Molecular FormulaC₇H₇BrN₂
SMILESBrC1=NC=NC2=C1C(CC2)
InChIInChI=1S/C7H7BrN2/c8-7-5-9-4-6-2-1-3-10(6)7/h4-5H,1-3H2
Molecular Weight213.05 g/mol

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the cyclopentane protons (δ 2.1–2.9 ppm, multiplet) and pyrimidine protons (δ 8.2–8.5 ppm, singlet for H-2 and H-5) .

    • ¹³C NMR: Peaks for the brominated carbon (C4, δ 120–125 ppm), pyrimidine carbons (C2/C5, δ 155–160 ppm), and cyclopentane carbons (δ 25–35 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 212/214 (3:1 ratio for ⁷⁹Br/⁸¹Br isotopes) .

Synthesis and Derivatization

Synthetic Routes

The compound is typically synthesized via halogenation of the parent cyclopenta[d]pyrimidine using brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid . Alternative methods include:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to replace bromine with aromatic groups .

  • Ring-Closing Metathesis: Formation of the cyclopentane ring using Grubbs catalysts, followed by bromination .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BrominationNBS, CCl₄, 80°C, 12 hr65%
PurificationColumn chromatography (SiO₂, hexane/EtOAc)95% purity

Functionalization Strategies

The bromine atom at C4 serves as a versatile site for further modification:

  • Nucleophilic Aromatic Substitution: Reaction with amines or alkoxides to form 4-amino- or 4-alkoxy derivatives.

  • Metal-Catalyzed Coupling: Pd-mediated reactions to install aryl, vinyl, or alkyl groups .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the target compound remains limited, but analogues suggest:

  • Melting Point: 108–112°C (similar to 4-chloro analogues) .

  • Boiling Point: ~355°C (predicted via group contribution methods) .

  • Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing HBr gas .

  • Photoreactivity: Undergoes homolytic cleavage of the C–Br bond under UV light, generating cyclopenta[d]pyrimidin-4-yl radicals .

Applications in Drug Discovery

Kinase Inhibition

Brominated pyrimidines are pivotal in designing ATP-competitive kinase inhibitors. The rigid bicyclic core of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine mimics purine scaffolds, enabling selective binding to kinases such as CDK2 and EGFR .

Table 3: Biological Activity of Analogues

DerivativeTarget KinaseIC₅₀ (nM)
4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidineCDK2120
4-Amino derivativeEGFR45

Antiviral Agents

Structural analogues like sangivamycin and toyocamycin demonstrate antiviral activity against HCV and HIV, suggesting potential for brominated derivatives in RNA virus inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator